molecular formula C20H15ClN2O3S B2876419 3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326833-46-8

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2876419
CAS No.: 1326833-46-8
M. Wt: 398.86
InChI Key: UCVJZWVOSSZGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClN2O3S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound notable for its unique thienopyrimidine structure. This compound is part of a broader class of heterocyclic compounds that have demonstrated diverse biological activities, particularly in the fields of oncology and inflammation. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C20_{20}H17_{17}ClN2_2O3_3S
  • Molecular Weight : 400.9 g/mol
  • CAS Number : 1326833-46-8

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins involved in disease processes. Notably, it has been studied for its inhibitory effects on the macrophage migration inhibitory factor (MIF) and its tautomerase activity.

Table 1: Inhibitory Potency Against MIF Tautomerase Activity

CompoundIC50_{50} (μM)Reference
4-CPPC47 ± 7.2
R110 (3a)15 ± 0.8
Bromo analogue (3b)7.2 ± 0.6
Chlorophenyl derivative (7d)5.1 ± 0.5

The compound's structure allows it to interact effectively with the active site of MIF, leading to inhibition of its enzymatic activity. This inhibition is significant as MIF plays a role in various inflammatory diseases and cancer progression.

Biological Activities

Research has indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : By inhibiting MIF, this compound may reduce inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in clinical applications:

  • Inhibition of Tumor Growth : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Properties : Another investigation revealed that the compound reduced pro-inflammatory cytokine levels in vitro and in vivo, suggesting its utility in managing chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives can be influenced by various substituents on the core structure. The presence of electron-withdrawing groups such as chloro or methoxy has been shown to enhance potency against specific biological targets.

Table 2: Similar Compounds and Their Activities

Compound NameKey FeaturesBiological Activity
3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dioneFluorophenyl groupAnticancer activity reported
5-(chlorophenyl)-thieno[2,3-d]pyrimidin-4(5H)-oneLacks methoxy substituentExhibits different properties

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-16-4-2-3-13(11-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-7-5-14(21)6-8-15/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASACVVHXPZMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.